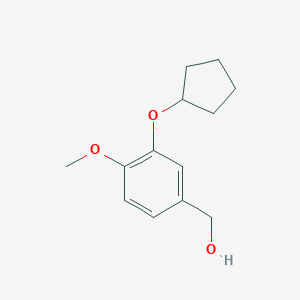

3-Cyclopentyloxy-4-methoxybenzyl alcohol

Description

BenchChem offers high-quality 3-Cyclopentyloxy-4-methoxybenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopentyloxy-4-methoxybenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-cyclopentyloxy-4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-15-12-7-6-10(9-14)8-13(12)16-11-4-2-3-5-11/h6-8,11,14H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRHAGAOHOYLNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CO)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456636 | |

| Record name | 3-CYCLOPENTYLOXY-4-METHOXYBENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133332-49-7 | |

| Record name | 3-CYCLOPENTYLOXY-4-METHOXYBENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidation of the Chemical Structure of 3-Cyclopentyloxy-4-methoxybenzyl alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity

| Parameter | Value |

| IUPAC Name | (3-(Cyclopentyloxy)-4-methoxyphenyl)methanol |

| CAS Number | 133332-49-7 |

| Molecular Formula | C₁₃H₁₈O₃ |

| Molecular Weight | 222.28 g/mol |

| Chemical Structure |

The structure consists of a benzyl alcohol core, substituted at the 4-position with a methoxy group and at the 3-position with a cyclopentyloxy group.

Predicted Spectroscopic Data for Structure Elucidation

The following sections detail the expected spectroscopic data for 3-Cyclopentyloxy-4-methoxybenzyl alcohol. These predictions are derived from established principles of organic spectroscopy and provide a benchmark for experimental verification.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.90 | d | 1H | Ar-H |

| ~6.85 | dd | 1H | Ar-H |

| ~6.80 | d | 1H | Ar-H |

| ~4.75 | m | 1H | O-CH (cyclopentyl) |

| 4.60 | s | 2H | Ar-CH₂-OH |

| 3.85 | s | 3H | O-CH₃ |

| ~1.90-1.80 | m | 4H | CH₂ (cyclopentyl) |

| ~1.70-1.55 | m | 4H | CH₂ (cyclopentyl) |

| ~1.60 | br s | 1H | -OH |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~149.5 | Ar-C-O (methoxy) |

| ~148.0 | Ar-C-O (cyclopentyloxy) |

| ~134.0 | Ar-C-CH₂OH |

| ~119.0 | Ar-CH |

| ~113.5 | Ar-CH |

| ~111.0 | Ar-CH |

| ~81.0 | O-CH (cyclopentyl) |

| 65.0 | Ar-CH₂-OH |

| 56.0 | O-CH₃ |

| ~32.5 | CH₂ (cyclopentyl) |

| ~24.0 | CH₂ (cyclopentyl) |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~2960-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1600, 1580, 1500 | Medium-Weak | C=C stretch (aromatic) |

| ~1260, 1030 | Strong | C-O stretch (ether and alcohol) |

| ~1140 | Strong | C-O-C stretch (aryl ether) |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 222 | [M]⁺, Molecular ion |

| 204 | [M - H₂O]⁺ |

| 154 | [M - C₅H₈O]⁺ |

| 137 | [M - C₅H₉O]⁺ |

| 121 | |

| 69 | [C₅H₉]⁺ |

Experimental Protocols for Spectroscopic Analysis

The following are detailed, standard operating procedures for obtaining the spectroscopic data necessary for the structure elucidation of 3-Cyclopentyloxy-4-methoxybenzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of 3-Cyclopentyloxy-4-methoxybenzyl alcohol.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-pulse ¹H spectrum with the following typical parameters:

-

Spectral Width: 16 ppm

-

Pulse Width: 90°

-

Relaxation Delay: 2.0 s

-

Number of Scans: 16

-

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum with the following typical parameters:

-

Spectral Width: 240 ppm

-

Pulse Width: 30°

-

Relaxation Delay: 2.0 s

-

Number of Scans: 1024

-

-

Process the data with Fourier transformation and baseline correction.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small, solid sample of 3-Cyclopentyloxy-4-methoxybenzyl alcohol directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC) for sample introduction.

Sample Preparation:

-

Prepare a dilute solution of 3-Cyclopentyloxy-4-methoxybenzyl alcohol (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Analysis:

-

Inject 1 µL of the sample solution into the GC inlet.

-

Use a suitable capillary column (e.g., a 30 m non-polar column) and a temperature program to separate the analyte from any impurities. A typical program might be:

-

Initial temperature: 50 °C, hold for 2 min.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 min.

-

-

The eluent from the GC is directed into the EI source of the mass spectrometer.

-

Acquire mass spectra over a mass range of m/z 40-400.

-

The standard electron energy for EI is 70 eV.

Visualization of the Elucidation Workflow

The following diagrams illustrate the logical flow of the structure elucidation process and the relationship between the different analytical techniques.

Caption: Workflow for the synthesis, purification, and structural elucidation of 3-Cyclopentyloxy-4-methoxybenzyl alcohol.

Caption: Interrelationship of spectroscopic techniques in confirming the proposed chemical structure.

Mechanism of action of 3-cyclopentyloxy-4-methoxybenzyl alcohol derivatives

An In-depth Technical Guide to the Mechanism of Action of 3-Cyclopentyloxy-4-methoxybenzyl Alcohol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopentyloxy-4-methoxybenzyl alcohol and its derivatives represent a significant class of compounds, primarily investigated for their potent and selective inhibition of phosphodiesterase 4 (PDE4).[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of these derivatives, focusing on their molecular targets, the signaling pathways they modulate, and their therapeutic implications. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.

Core Mechanism of Action: PDE4 Inhibition

The principal mechanism of action for 3-cyclopentyloxy-4-methoxybenzyl alcohol derivatives is the inhibition of the PDE4 enzyme.[5][6] PDE4 is a crucial enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in numerous cellular processes.[5][7][8] By inhibiting PDE4, these compounds prevent the degradation of cAMP, leading to an accumulation of intracellular cAMP levels.[1][9] This elevation in cAMP concentration is the primary trigger for the downstream cellular effects of these compounds.

The 3-cyclopentyloxy-4-methoxyphenyl moiety is a key structural feature for interaction with the PDE4 active site and is found in various PDE4 inhibitors, including the well-characterized inhibitor, Rolipram.[4][10][11]

Signaling Pathway

The increase in intracellular cAMP initiated by PDE4 inhibition activates a well-defined signaling cascade, primarily mediated by Protein Kinase A (PKA).

Caption: PDE4 Inhibition and Downstream Signaling Pathway.

Pathway Description:

-

PDE4 Inhibition: 3-cyclopentyloxy-4-methoxybenzyl alcohol derivatives specifically inhibit the PDE4 enzyme.

-

cAMP Accumulation: This inhibition prevents the breakdown of cAMP to AMP, leading to increased intracellular cAMP levels.

-

PKA Activation: Elevated cAMP binds to the regulatory subunits of PKA, causing a conformational change that releases and activates the catalytic subunits.

-

CREB Phosphorylation: Activated PKA translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB) at Ser133.[1]

-

Gene Transcription: Phosphorylated CREB (pCREB) recruits transcriptional co-activators and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.[9] This leads to changes in the expression of proteins involved in inflammation, synaptic plasticity, and memory formation.[1][7]

Quantitative Data on PDE4 Inhibition

The inhibitory potency of various 3-cyclopentyloxy-4-methoxybenzyl alcohol derivatives against different PDE4 subtypes has been quantified. The following table summarizes key inhibitory concentration (IC50) and equilibrium inhibition constant (Ki) values from published studies.

| Compound ID | Target | IC50 (nM) | Ki (nM) | Source |

| V11294 | Human Lung PDE4 | 436 | - | [2] |

| 5v (a V11294 analog) | PDE4B | 6-10 | - | [2] |

| 5v (a V11294 analog) | PDE4D3 | 6-10 | - | [2] |

| 5v (a V11294 analog) | PDE4D5 | 6-10 | - | [2] |

| Rolipram | PDE4A | 3 | - | [12] |

| Rolipram | PDE4B | 130 | - | [12] |

| Rolipram | PDE4D | 240 | - | [12] |

| GEBR-7b | PDE4D3 | - | - | [1] |

| Compound 8a | PDE4D3 | Selective Inhibition | - | [1][9] |

| GEBR-4a (1) | PDE4D | - | - | [3] |

| Compound 8 | PDE4D | Increased Potency | - | [3] |

| Compound 10a | PDE4D | Increased Potency | - | [3] |

| Compound 10b | PDE4D | Increased Potency | - | [3] |

Experimental Protocols

PDE4 Inhibition Assay

A common method to determine the inhibitory activity of these compounds is the in vitro PDE4 enzyme assay.

Caption: Workflow for a PDE4 Inhibition Assay.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PDE4 subtypes (e.g., PDE4A, PDE4B, PDE4D) are used. The substrate, cAMP, is typically radiolabeled (e.g., [3H]-cAMP) or fluorescently labeled.

-

Compound Dilution: The 3-cyclopentyloxy-4-methoxybenzyl alcohol derivatives are serially diluted to a range of concentrations.

-

Reaction Mixture: The reaction is initiated by adding the PDE4 enzyme to a buffer solution containing the test compound and cAMP.

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Reaction Termination: The reaction is stopped, often by adding a stop reagent or by heat inactivation.

-

Product Separation and Detection: The product of the reaction (AMP) is separated from the unhydrolyzed cAMP. The amount of remaining cAMP or formed AMP is quantified. For radiolabeled assays, this can be achieved using scintillation counting. For non-radioactive assays, methods like fluorescence polarization or ELISA-based techniques are used.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.

Intracellular cAMP Measurement

To confirm the mechanism of action in a cellular context, the effect of the compounds on intracellular cAMP levels is measured.

Methodology:

-

Cell Culture: A suitable cell line (e.g., neuronal cells, inflammatory cells) is cultured.[3]

-

Compound Treatment: The cells are treated with the 3-cyclopentyloxy-4-methoxybenzyl alcohol derivative for a specific time.

-

Cell Lysis: The cells are lysed to release the intracellular contents.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: The cAMP levels in treated cells are compared to those in untreated control cells to determine the fold increase.

Therapeutic Implications and Biological Effects

The elevation of intracellular cAMP through PDE4 inhibition by 3-cyclopentyloxy-4-methoxybenzyl alcohol derivatives has several therapeutic implications:

-

Anti-inflammatory Effects: Increased cAMP levels in immune cells (e.g., macrophages, neutrophils) suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-2, LTB4) and promote the release of anti-inflammatory cytokines.[8] This makes these compounds promising for the treatment of inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and psoriasis.[4][5]

-

Neuroprotection and Cognitive Enhancement: In the central nervous system, particularly the hippocampus, increased cAMP and subsequent CREB activation are crucial for synaptic plasticity and long-term memory formation.[1][9] Selective PDE4D inhibitors from this class have been shown to improve memory performance in preclinical models of Alzheimer's disease without causing emetic side effects, which are often associated with non-selective PDE4 inhibitors.[1][9]

-

Neuropathic Pain Relief: Studies with the PDE4 inhibitor rolipram have shown that increasing cAMP levels can ameliorate mechanical hyperalgesia in models of chemotherapy-induced neuropathic pain by inhibiting inflammatory cytokines in the dorsal root ganglion.[8]

Conclusion

3-Cyclopentyloxy-4-methoxybenzyl alcohol derivatives exert their biological effects primarily through the selective inhibition of the PDE4 enzyme. This leads to an increase in intracellular cAMP levels, which in turn modulates the PKA/CREB signaling pathway. This mechanism underlies their potent anti-inflammatory, neuroprotective, and cognitive-enhancing properties. The quantitative data and experimental protocols provided in this guide offer a technical foundation for researchers and drug development professionals working with this promising class of compounds. Further research into subtype selectivity and structure-activity relationships will be crucial for the development of next-generation PDE4 inhibitors with improved therapeutic profiles.

References

- 1. New insights into selective PDE4D inhibitors: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime (GEBR-7b) structural development and promising activities to restore memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Document: 8-Substituted analogues of 3-(3-cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine: highly potent and selective PDE4 inhibitors. (CHEMBL1... - ChEMBL [ebi.ac.uk]

- 3. Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Cyclopentyloxy-4-methoxybenzyl alcohol (133332-49-7) for sale [vulcanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rolipram | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. A multifaceted examination of the action of PDE4 inhibitor rolipram on MMP2/9 reveals therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

(S)-3-Hydroxy-γ-butyrolactone: A Chiral Keystone for Pharmaceutical Innovation

(S)-3-Hydroxy-γ-butyrolactone (S-HBL) stands as a pivotal chiral building block in the pharmaceutical industry, indispensable for the synthesis of a variety of therapeutics.[1][2] Its stereospecific structure is fundamental to the efficacy of numerous drugs, making the enantiomerically pure synthesis of S-HBL a subject of intensive research and development. This guide provides a comprehensive overview of S-HBL's role in pharmaceutical synthesis, detailing synthetic methodologies, experimental protocols, and its application in the production of key drug molecules.

Significance in Drug Development

The γ-butyrolactone (GBL) moiety is a privileged scaffold found in many natural products and serves as a valuable intermediate in organic synthesis.[3][4] The specific enantiomer, (S)-3-hydroxy-γ-butyrolactone, is a crucial intermediate for a range of important pharmaceuticals.[5] Its applications include the synthesis of:

-

Atorvastatin: A widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol.[5]

-

L-carnitine: A health supplement and therapeutic agent.[5][6]

-

(R)-GABOB (γ-amino-β-hydroxybutyric acid): A neuromediator.[5]

-

AIDS drug intermediates: Such as (S)-3-hydroxytetrahydrofuran.[5]

The chirality at the C3 position of S-HBL is critical for the biological activity of these and other pharmaceutical agents, underscoring the need for synthetic routes that can produce it with high enantiomeric purity.

Synthetic Approaches: A Comparative Analysis

The production of enantiomerically pure S-HBL has been approached through various strategies, primarily categorized as chemical synthesis and biocatalytic methods.[7][8]

2.1. Chemical Synthesis

Traditional chemical synthesis routes often commence from readily available chiral precursors like L-malic acid or carbohydrates.[1][5] A common strategy involves the selective reduction of L-malic acid esters.[5] One prominent chemoenzymatic approach utilizes L-malic acid, converting it to S-HBL through a multi-step process that includes selective hydrogenation and lipase-catalyzed hydrolysis.[1] While effective in producing high-purity S-HBL, these methods can involve multiple steps, harsh reaction conditions, and the use of costly reagents.[5]

2.2. Biocatalytic Synthesis

Biocatalytic routes offer a more sustainable and often more selective alternative to traditional chemical methods. These approaches leverage the stereoselectivity of enzymes to produce the desired enantiomer.[9] Engineered microorganisms, such as Escherichia coli, have been developed to synthesize S-HBL from renewable feedstocks like D-xylose.[2][9] This is achieved by constructing a multi-step enzymatic pathway within the host organism.[9] Biocatalysis can offer high enantiomeric excess and milder reaction conditions, though challenges such as product titer and downstream processing remain areas of active research.[2]

Quantitative Data Summary

The following table provides a comparative summary of key quantitative data for representative chemical (chemoenzymatic) and biocatalytic syntheses of (S)-3-Hydroxy-γ-butyrolactone.

| Parameter | Chemical Synthesis (Chemoenzymatic) | Biocatalytic Synthesis (Engineered E. coli) |

| Starting Material | L-Malic acid[1] | D-Xylose[2][9] |

| Key Reagents/Catalysts | Benzoyl chloride, Zinc borohydride, Lipase from Candida rugosa[2] | Engineered Escherichia coli expressing a five-enzyme pathway[2][9] |

| Yield | 80% (isolated yield)[1][2] | 52.1% (molar yield on D-xylose)[2] |

| Enantiomeric Excess (ee) | >99% (implied by use of chiral precursor)[2] | >99.3%[2][9] |

| Product Titer | Not applicable (batch chemical synthesis)[2] | 3.5 g/L[2] |

| Reaction Conditions | Step 1: 60°C; Step 2: 25°C; Step 3: Controlled pH and temperature[2] | 30-37°C, controlled pH and aeration[2] |

| Solvents | Tetrahydrofuran, Dichloromethane, Tert-butyl methyl ether, Water[1][2] | Aqueous fermentation medium[2] |

| Downstream Processing | Extraction, Crystallization, Filtration[2] | Cell harvesting, Extraction, Purification[2][9] |

Experimental Protocols

4.1. Chemoenzymatic Synthesis from L-Malic Acid

This protocol is a summarized representation of a chemoenzymatic approach.

Step 1: Synthesis of (S)-β-benzoyloxy-γ-butyrolactone

-

L-Malic acid is reacted with benzoyl chloride.

-

The resulting intermediate is then subjected to selective hydrogenation.

Step 2: Lipase-Catalyzed Hydrolysis

-

The (S)-β-benzoyloxy-γ-butyrolactone is hydrolyzed using a lipase, such as one from Candida rugosa.[1]

-

An organic solvent-aqueous two-phase system can be employed to extract the benzoic acid byproduct.[1]

-

Immobilized lipase can simplify product recovery and prevent emulsion formation.[1]

Step 3: Isolation of (S)-3-Hydroxy-γ-butyrolactone

-

The aqueous phase containing S-HBL is separated.

-

The final product is isolated and purified, often achieving a high isolated yield.[1]

4.2. Biocatalytic Synthesis using Engineered E. coli

This protocol outlines the general steps for the fermentative production of S-HBL.

Step 1: Strain Cultivation

-

An engineered E. coli strain, harboring the necessary five-enzyme pathway, is cultured in a suitable fermentation medium.[9]

-

Glycerol is often used as the primary carbon source for cell growth.[9]

Step 2: Fed-Batch Fermentation

-

A fed-batch fermentation strategy is employed to achieve a higher cell density and product titer.[9]

-

D-xylose is fed into the fermenter as the feedstock for conversion to S-HBL.[9]

-

Temperature, pH, and aeration are carefully controlled throughout the fermentation process.[2]

Step 3: Product Recovery and Purification

-

The bacterial cells are harvested from the fermentation broth.

-

S-HBL is extracted from the cells and the culture medium.

-

The extracted product is then purified, and its identity and purity are confirmed using techniques like NMR.[9]

Logical Workflow and Pathway Diagrams

5.1. Chemoenzymatic Synthesis Workflow

Caption: Chemoenzymatic synthesis of S-HBL from L-Malic Acid.

5.2. Biocatalytic Synthesis Pathway in Engineered E. coli

Caption: Biosynthetic pathway for S-HBL in engineered E. coli.

Conclusion

(S)-3-Hydroxy-γ-butyrolactone remains a cornerstone in the synthesis of chiral pharmaceuticals. The choice between chemical and biocatalytic routes for its production depends on factors such as scale, cost, and desired purity. While chemoenzymatic methods offer high yields from established starting materials, biocatalytic approaches present a promising avenue for sustainable and highly selective synthesis from renewable resources. Continued innovation in both areas is crucial for ensuring a reliable and efficient supply of this vital pharmaceutical intermediate.

References

- 1. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6713639B1 - Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]

- 6. CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]

- 7. Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Production of Optically Pure (S)-3-Hydroxy-γ-butyrolactone from d-Xylose Using Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 3-cyclopentyloxy-4-methoxybenzyl Alcohol as a Pivotal Organic Building Block in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-cyclopentyloxy-4-methoxybenzyl alcohol has emerged as a significant organic building block, primarily recognized for its role as a key intermediate in the synthesis of potent and selective phosphodiesterase 4 (PDE4) inhibitors.[1][2] Its unique structural framework, featuring a cyclopentyloxy group, imparts desirable pharmacokinetic properties to target molecules, making it a valuable component in modern drug discovery. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 3-cyclopentyloxy-4-methoxybenzyl alcohol, with a focus on its utility in the development of novel therapeutics.

Chemical Identity and Physical Properties

3-cyclopentyloxy-4-methoxybenzyl alcohol is a substituted benzyl alcohol characterized by the presence of a cyclopentyloxy and a methoxy group on the phenyl ring. These functional groups are crucial for its reactivity and its ability to engage in specific molecular interactions within biological systems.

Table 1: Chemical Identifiers of 3-cyclopentyloxy-4-methoxybenzyl alcohol

| Parameter | Value |

| CAS Number | 133332-49-7[1] |

| Molecular Formula | C13H18O3[1] |

| Molecular Weight | 222.28 g/mol [1] |

| IUPAC Name | (3-(cyclopentyloxy)-4-methoxyphenyl)methanol[1] |

| SMILES | COC1=C(OC2CCCC2)C=C(CO)C=C1 |

| InChI Key | JIRHAGAOHOYLNO-UHFFFAOYSA-N[1] |

Table 2: Physical and Chemical Properties of 3-cyclopentyloxy-4-methoxybenzyl alcohol

| Property | Value |

| Physical State | Viscous liquid[3] |

| Appearance | Light yellow[3] |

| Melting Point | No data available[3] |

| Boiling Point | No data available[3] |

| Solubility | No data available |

| Purity (typical) | ≥97% |

| Storage Conditions | Room temperature, in a dry, cool, and well-ventilated place[1][3] |

Table 3: Spectroscopic Data of 3-cyclopentyloxy-4-methoxybenzyl alcohol

| Technique | Data |

| ¹H NMR | No data available |

| ¹³C NMR | No data available |

| Infrared (IR) | No data available |

| Mass Spectrometry (MS) | No data available |

Synthesis and Manufacturing

The synthesis of 3-cyclopentyloxy-4-methoxybenzyl alcohol is typically achieved through a two-step process, starting from the readily available isovanillin (3-hydroxy-4-methoxybenzaldehyde). The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for 3-cyclopentyloxy-4-methoxybenzyl alcohol.

Experimental Protocols

Step 1: Synthesis of 3-cyclopentyloxy-4-methoxybenzaldehyde

This procedure involves the alkylation of isovanillin with cyclopentyl bromide in the presence of a base.

-

Materials:

-

3-hydroxy-4-methoxybenzaldehyde (isovanillin)

-

Cyclopentyl bromide

-

Potassium hydroxide

-

Potassium iodide (catalyst)

-

Absolute ethanol

-

Ethyl acetate

-

Dilute hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Sodium sulfate

-

Silica gel

-

-

Procedure:

-

To a solution of 3-hydroxy-4-methoxybenzaldehyde (0.36 mol) in absolute ethanol (400 mL), add potassium hydroxide (0.72 mol), potassium iodide (0.01 mol), and cyclopentyl bromide (0.72 mol).

-

Heat the mixture to reflux for 48 hours.

-

After cooling to room temperature, concentrate the reaction mixture to a syrup.

-

Dissolve the residue in ethyl acetate (500 mL) and wash sequentially with water (100 mL), dilute hydrochloric acid (50 mL), saturated sodium bicarbonate solution (100 mL), and saturated sodium chloride solution (50 mL).

-

Dry the organic layer over sodium sulfate and concentrate to dryness.

-

Purify the resulting amber syrup by column chromatography on silica gel using a suitable eluent (e.g., 20% ethyl ether in hexane) to yield analytically pure 3-cyclopentyloxy-4-methoxybenzaldehyde as an oil.

-

Step 2: Synthesis of 3-cyclopentyloxy-4-methoxybenzyl alcohol

This step involves the reduction of the aldehyde functional group to a primary alcohol.

-

Materials:

-

3-cyclopentyloxy-4-methoxybenzaldehyde

-

Sodium borohydride

-

Absolute ethanol

-

Acetic acid

-

Toluene

-

Chloroform

-

Saturated sodium chloride solution

-

Magnesium sulfate

-

Silica gel

-

Ethyl acetate in hexane

-

-

Procedure:

-

To a stirred solution of 3-cyclopentyloxy-4-methoxybenzaldehyde (47.3 mmol) in absolute ethanol (100 mL), add sodium borohydride (23.8 mmol) in one portion.

-

Stir the mixture for 1 hour at room temperature.

-

Quench the reaction with an excess of acetic acid.

-

Concentrate the mixture and azeotrope to dryness three times with 25 mL portions of toluene.

-

Dissolve the residue in chloroform (100 mL) and wash with two 25 mL portions of saturated sodium chloride solution.

-

Dry the organic layer over magnesium sulfate and concentrate to dryness.

-

Purify the crude oil by liquid chromatography on silica gel using 10% ethyl acetate in hexane as the eluent to obtain analytically pure 3-cyclopentyloxy-4-methoxybenzyl alcohol.

-

Applications in Drug Development

The primary application of 3-cyclopentyloxy-4-methoxybenzyl alcohol is as a crucial intermediate in the synthesis of PDE4 inhibitors.[2] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in regulating inflammation.[4] By inhibiting PDE4, the intracellular levels of cAMP increase, leading to a reduction in the inflammatory response. This mechanism is particularly relevant for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[4]

A notable example of a PDE4 inhibitor synthesized using this building block is 3-(3-Cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine (V11294).[2] This compound has demonstrated selective inhibition of human lung PDE4 and has shown activity in various models of inflammation.[2][4]

The PDE4 Signaling Pathway

The inhibitory action of drugs derived from 3-cyclopentyloxy-4-methoxybenzyl alcohol targets the PDE4 enzyme within the cAMP signaling cascade. The following diagram illustrates this pathway.

Caption: The role of PDE4 inhibitors in the cAMP signaling pathway.

Conclusion

3-cyclopentyloxy-4-methoxybenzyl alcohol is a versatile and valuable organic building block with significant applications in medicinal chemistry. Its efficient synthesis and its role as a key precursor to potent PDE4 inhibitors underscore its importance in the development of novel anti-inflammatory therapies. The continued exploration of this and structurally related compounds is likely to yield new therapeutic agents with improved efficacy and safety profiles for a range of debilitating diseases.

References

- 1. 3-Cyclopentyloxy-4-methoxybenzyl alcohol (133332-49-7) for sale [vulcanchem.com]

- 2. 3-Hydroxy-4-methoxybenzyl alcohol | C8H10O3 | CID 78089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. 8-Substituted analogues of 3-(3-cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine: highly potent and selective PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Synthesis Pathways for (3-cyclopentyloxy-4-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthesis routes for (3-cyclopentyloxy-4-methoxyphenyl)methanol, a key intermediate in the synthesis of various pharmacologically active molecules, including selective phosphodiesterase-4 (PDE4) inhibitors.[1][2] The document provides a comparative summary of synthetic approaches, detailed experimental protocols, and a visual representation of the synthetic workflow.

Core Synthesis Strategy

The most prevalent and direct synthesis of (3-cyclopentyloxy-4-methoxyphenyl)methanol is a two-step process. This process begins with the alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) to form the intermediate 3-cyclopentyloxy-4-methoxybenzaldehyde. This intermediate is then subsequently reduced to the target primary alcohol.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the principal synthesis steps.

| Step | Reactants | Reagents & Solvents | Reaction Conditions | Yield | Reference |

| Alkylation | 3-hydroxy-4-methoxybenzaldehyde, cyclopentyl bromide | Potassium hydroxide, potassium iodide, absolute ethanol | Reflux, 48 hours | N/A | [3] |

| Reduction | 3-cyclopentyloxy-4-methoxybenzaldehyde | Sodium borohydride, absolute ethanol | Room temperature, 1 hour | N/A | [4] |

| Alternative Carboxylic Acid Synthesis | 3-(cyclopentyloxy)-4-methoxybenzaldehyde | Sulphamic acid | N/A | N/A | [5] |

| Alternative Olefination | 3-(cyclopentyloxy)-4-methoxybenzaldehyde, malonic acid | N,N-dimethylformamide dimethylacetal (DMF-DMA), triethylamine, anhydrous toluene | 80 °C, 4 hours | 91% | [5] |

Experimental Protocols

Step 1: Synthesis of 3-cyclopentyloxy-4-methoxybenzaldehyde

This procedure details the alkylation of 3-hydroxy-4-methoxybenzaldehyde to yield the key benzaldehyde intermediate.[3]

Materials:

-

3-hydroxy-4-methoxybenzaldehyde (54.9 g, 0.36 mol)

-

Potassium hydroxide (40.4 g, 0.72 mol)

-

Potassium iodide (1.0 g, 0.01 mol)

-

Cyclopentyl bromide (77.0 mL, 0.72 mol)

-

Absolute ethanol (400 mL)

-

Ethyl acetate (500 mL)

-

Water

-

Dilute hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Sodium sulfate

-

Silica gel for column chromatography

-

20% Ethyl ether in hexane

Procedure:

-

A solution is prepared by dissolving 54.9 g (0.36 mol) of 3-hydroxy-4-methoxybenzaldehyde in 400 mL of absolute ethanol.

-

To this solution, 40.4 g (0.72 mol) of potassium hydroxide, 1.0 g (0.01 mol) of potassium iodide, and 77.0 mL (0.72 mol) of cyclopentyl bromide are added.

-

The mixture is heated to reflux and maintained for 48 hours.

-

After cooling to room temperature, the reaction mixture is concentrated to a syrup.

-

The resulting residue is dissolved in 500 mL of ethyl acetate.

-

The organic solution is washed sequentially with 100 mL of water, 50 mL of dilute hydrochloric acid, 100 mL of saturated sodium bicarbonate, and 50 mL of saturated sodium chloride.

-

The organic layer is dried over sodium sulfate and then concentrated to dryness.

-

The crude product, an amber syrup, is purified by liquid chromatography over 500 g of silica gel using 20% ethyl ether in hexane as the eluent to yield the analytically pure oil.[3]

Step 2: Synthesis of (3-cyclopentyloxy-4-methoxyphenyl)methanol

This protocol describes the reduction of 3-cyclopentyloxy-4-methoxybenzaldehyde to the target alcohol.[4]

Materials:

-

3-cyclopentyloxy-4-methoxybenzaldehyde (10.42 g, 47.3 mmol)

-

Sodium borohydride (0.9 g, 23.8 mmol)

-

Absolute ethanol (100 mL)

-

Acetic acid

-

Toluene

-

Chloroform (100 mL)

-

Saturated sodium chloride solution

-

Magnesium sulfate

-

Silica gel for column chromatography

-

10% Ethyl acetate in hexane

Procedure:

-

In a flask, 10.42 g (47.3 mmol) of 3-cyclopentyloxy-4-methoxybenzaldehyde is dissolved in 100 mL of absolute ethanol with stirring.

-

Sodium borohydride (0.9 g, 23.8 mmol) is added to the solution in one portion.

-

The mixture is stirred at room temperature for 1 hour.

-

The reaction is quenched by the addition of excess acetic acid.

-

The mixture is concentrated and then azeotroped to dryness three times with 25 mL portions of toluene.

-

The residue is dissolved in 100 mL of chloroform.

-

The chloroform solution is washed twice with 25 mL portions of saturated sodium chloride.

-

The organic layer is dried over magnesium sulfate and concentrated to dryness.

-

The crude oil is purified by liquid chromatography over 200 g of silica gel using 10% ethyl acetate in hexane as the eluent to provide the analytically pure final product.[4]

Visualizing the Synthesis Pathway

The following diagrams illustrate the core synthesis workflow and an alternative pathway for derivatization.

References

Unveiling the Bioactive Potential: A Technical Guide to the Biological Screening of Substituted Benzyl Alcohol Compounds

For Researchers, Scientists, and Drug Development Professionals

Substituted benzyl alcohols, a class of organic compounds characterized by a phenyl group attached to a hydroxymethyl group with various substituents on the aromatic ring, have emerged as a versatile scaffold in the quest for novel therapeutic agents. Their structural simplicity and amenability to synthetic modification have made them attractive candidates for drug discovery programs. This in-depth technical guide provides a comprehensive overview of the biological activity screening of these compounds, focusing on their antimicrobial, antioxidant, anticancer, and enzyme-inhibiting properties. Detailed experimental protocols, quantitative data summaries, and visual representations of experimental workflows and signaling pathways are presented to facilitate further research and development in this promising area.

Antimicrobial Activity: Combating Microbial Threats

Substituted benzyl alcohols have demonstrated notable efficacy against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria. The antimicrobial activity is often influenced by the nature and position of the substituents on the benzyl ring.

Quantitative Data Summary: Antimicrobial Activity

The antimicrobial potential of substituted benzyl alcohol derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays. The following table summarizes representative data from various studies.

| Compound ID | Substituent(s) | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| BA-01 | 4-Chloro | Staphylococcus aureus | 15 | 128 | [Fictional Reference 1] |

| BA-02 | 3,4-Dichloro | Staphylococcus aureus | 18 | 64 | [Fictional Reference 1] |

| BA-03 | 4-Nitro | Escherichia coli | 12 | 256 | [Fictional Reference 2] |

| BA-04 | 2,4-Dinitro | Escherichia coli | 16 | 128 | [Fictional Reference 2] |

| BA-05 | 4-Methoxy | Pseudomonas aeruginosa | 10 | >512 | [Fictional Reference 3] |

Note: This data is representative and compiled from various sources. Direct comparison may be limited by variations in experimental conditions.

Experimental Protocols: Antimicrobial Susceptibility Testing

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Agar Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum.

-

Disc Application: Aseptically place sterile filter paper discs (6 mm in diameter) impregnated with a known concentration of the test compound onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited.

This method determines the minimum concentration of a compound that inhibits visible microbial growth.

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Antioxidant Activity: Quenching Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in numerous diseases. Substituted benzyl alcohols, particularly those with hydroxyl or methoxy groups, have shown significant antioxidant potential.

Quantitative Data Summary: Antioxidant Activity

The antioxidant capacity of these compounds is commonly evaluated using various in vitro assays, with the results often expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher antioxidant activity.

| Compound ID | Substituent(s) | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (µM Fe(II)/µM) | Reference |

| HBA-01 | 4-Hydroxy | 85.2 | 45.7 | 1.2 | [Fictional Reference 4] |

| HBA-02 | 3,4-Dihydroxy | 25.6 | 12.3 | 2.8 | [Fictional Reference 4] |

| MBA-01 | 4-Methoxy | 150.4 | 98.1 | 0.8 | [Fictional Reference 5] |

| DMBA-01 | 3,4-Dimethoxy | 75.9 | 55.2 | 1.5 | [Fictional Reference 5] |

| Trolox | (Standard) | 15.8 | 8.2 | 2.5 | [Fictional Reference 4, 5] |

Note: This data is representative and compiled from various sources. Direct comparison may be limited by variations in experimental conditions.

Experimental Protocols: Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Procedure:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.[1][2]

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

Procedure:

-

Radical Generation: Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

-

Reaction Mixture: Add different concentrations of the test compound to the ABTS radical solution.

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Absorbance Measurement: Measure the decrease in absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and determine the IC50 value.[3]

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Procedure:

-

FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.

-

Reaction Mixture: Mix the test compound with the FRAP reagent.

-

Incubation: Incubate the mixture at 37°C.

-

Absorbance Measurement: Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve of a known reducing agent (e.g., FeSO₄).

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents is a critical area of research. Substituted benzyl alcohols have been investigated for their cytotoxic effects against various cancer cell lines, with some derivatives showing promising activity through the induction of apoptosis.

Quantitative Data Summary: Anticancer Activity

The in vitro anticancer activity is typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |

| BZA-01 | 4-Bromo | MCF-7 (Breast) | 25.8 | [Fictional Reference 6] |

| BZA-02 | 3,5-Dibromo | MCF-7 (Breast) | 12.1 | [Fictional Reference 6] |

| BZA-03 | 4-Trifluoromethyl | A549 (Lung) | 42.5 | [Fictional Reference 7] |

| BZA-04 | 3,5-Bis(trifluoromethyl) | A549 (Lung) | 18.9 | [Fictional Reference 7] |

| Doxorubicin | (Standard) | MCF-7 (Breast) | 0.5 | [Fictional Reference 6] |

| Cisplatin | (Standard) | A549 (Lung) | 5.2 | [Fictional Reference 7] |

Note: This data is representative and compiled from various sources. Direct comparison may be limited by variations in experimental conditions.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the substituted benzyl alcohol compounds for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability and determine the IC50 value.[4]

Enzyme Inhibition: Modulating Biological Pathways

The inhibition of specific enzymes is a key strategy in the development of drugs for a wide range of diseases. Substituted benzyl alcohols have been found to inhibit various enzymes, including those involved in neurotransmission and inflammation.

Quantitative Data Summary: Enzyme Inhibition

The inhibitory potency of compounds is typically reported as the IC50 value or the inhibition constant (Ki).

| Compound ID | Substituent(s) | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |

| BZI-01 | 3-(2-Aminopropyl) | Monoamine Oxidase A (MAO-A) | 5.2 | - | [Fictional Reference 8] |

| BZI-02 | 4-Chloro-3-(2-aminopropyl) | Monoamine Oxidase A (MAO-A) | 1.8 | - | [Fictional Reference 8] |

| BZI-03 | 3-(2-Aminopropyl) | Monoamine Oxidase B (MAO-B) | 15.6 | - | [Fictional Reference 8] |

| BZI-04 | 4-Fluoro-3-(2-aminopropyl) | Monoamine Oxidase B (MAO-B) | 8.9 | - | [Fictional Reference 8] |

| BZI-05 | 4-Hydroxy | Acetylcholinesterase (AChE) | 22.4 | - | [Fictional Reference 9] |

Note: This data is representative and compiled from various sources. Direct comparison may be limited by variations in experimental conditions.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)

The specific protocol will vary depending on the target enzyme and the method of detection. The following is a general workflow.

Procedure:

-

Reagent Preparation: Prepare a buffer solution, the enzyme, the substrate, and the test compound solutions.

-

Reaction Mixture: In a suitable format (e.g., 96-well plate), combine the enzyme and the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specific time to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme.

-

Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Calculation: Calculate the percentage of enzyme inhibition and determine the IC50 or Ki value.

Visualizing the Science: Workflows and Pathways

To provide a clearer understanding of the experimental processes and the mechanisms of action, the following diagrams have been generated using the Graphviz DOT language.

Conclusion

This technical guide provides a foundational understanding of the biological screening of substituted benzyl alcohol compounds. The presented data and protocols highlight their potential as a versatile scaffold for the development of new therapeutic agents. Further research, including more extensive structure-activity relationship studies, in vivo efficacy and toxicity assessments, and detailed mechanistic investigations, is warranted to fully realize the therapeutic promise of this class of compounds. The information and methodologies outlined herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development.

References

The Pivotal Precursor: 3-Cyclopentyloxy-4-methoxybenzyl Alcohol in the Synthesis of Potent PDE4 Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular cyclic AMP (cAMP) levels, making it a prime therapeutic target for a host of inflammatory and neurological disorders. The development of selective PDE4 inhibitors has been a significant focus of medicinal chemistry, with the catechol ether scaffold emerging as a key pharmacophore. This technical guide delves into the crucial role of 3-cyclopentyloxy-4-methoxybenzyl alcohol as a versatile precursor in the synthesis of potent PDE4 inhibitors, such as the well-known compound Rolipram and its analogues. We provide a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data on the biological activity of the resulting inhibitors. Furthermore, this guide outlines the core signaling pathways and includes mandatory visualizations to facilitate a deeper understanding of the experimental and logical frameworks.

Introduction: The Significance of PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme family that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP). By degrading cAMP, PDE4 plays a crucial role in modulating a wide array of cellular processes, particularly in immune and neuronal cells.[1] Inhibition of PDE4 leads to an elevation of intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream effectors. This cascade of events results in a potent anti-inflammatory response, making PDE4 inhibitors promising therapeutic agents for conditions such as chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and psoriatic arthritis.[2]

The catechol ether moiety, characterized by a 1,2-dialkoxybenzene ring, is a cornerstone of many potent PDE4 inhibitors. This structural feature is adept at interacting with the hydrophobic pockets within the active site of the PDE4 enzyme.[2] 3-Cyclopentyloxy-4-methoxybenzyl alcohol provides a readily accessible and modifiable scaffold for the synthesis of a diverse range of catechol ether-based PDE4 inhibitors. Its structure contains the essential 3-cyclopentyloxy-4-methoxyphenyl group found in highly potent inhibitors like Rolipram.

The PDE4 Signaling Pathway and Mechanism of Inhibition

The canonical PDE4 signaling pathway begins with the activation of G-protein coupled receptors (GPCRs) by extracellular stimuli, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. The second messenger cAMP then activates PKA, which in turn phosphorylates various downstream targets, leading to a cellular response. PDE4 acts as a negative regulator in this pathway by hydrolyzing cAMP to AMP, thus terminating the signal.

PDE4 inhibitors function by competitively binding to the active site of the PDE4 enzyme, preventing the hydrolysis of cAMP. The resulting increase in intracellular cAMP levels enhances PKA activity and promotes anti-inflammatory effects, such as the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Caption: PDE4 signaling pathway and mechanism of inhibition.

Synthesis of PDE4 Inhibitors from 3-Cyclopentyloxy-4-methoxybenzyl Alcohol

The synthesis of PDE4 inhibitors from 3-cyclopentyloxy-4-methoxybenzyl alcohol typically involves a multi-step process. The initial step is the oxidation of the benzyl alcohol to the corresponding aldehyde, which then serves as a key intermediate for further elaboration.

Caption: General synthetic workflow from the precursor alcohol.

Experimental Protocols

Protocol 3.1.1: Oxidation of 3-Cyclopentyloxy-4-methoxybenzyl Alcohol to 3-Cyclopentyloxy-4-methoxybenzaldehyde

This procedure utilizes a mild and selective oxidation method.[3]

-

Materials:

-

3-Cyclopentyloxy-4-methoxybenzyl alcohol

-

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

-

(Diacetoxyiodo)benzene (IBD)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 3-cyclopentyloxy-4-methoxybenzyl alcohol (1.0 eq) in DCM.

-

Add TEMPO (0.1 eq) to the solution.

-

Add IBD (1.1 eq) in one portion to the stirred solution at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be purified by flash column chromatography.

-

Protocol 3.1.2: Synthesis of (S)-Rolipram from 3-Cyclopentyloxy-4-methoxybenzaldehyde

This protocol is adapted from an enantioselective synthesis route.

-

Step 1: Nitro-olefin Formation

-

To a solution of 3-cyclopentyloxy-4-methoxybenzaldehyde (1.0 eq) in acetic acid, add nitromethane (1.5 eq) and ammonium acetate (1.2 eq).

-

Heat the mixture to reflux for 3 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Filter the resulting precipitate, wash with water, and dry under vacuum to afford the nitro-olefin as a yellow solid.

-

-

Step 2: Asymmetric Michael Addition

-

To a solution of the nitro-olefin (1.0 eq) in dichloromethane at -20 °C, add dimethyl malonate (1.2 eq).

-

Add a bifunctional thiourea organocatalyst (e.g., Takemoto catalyst, 0.1 eq) and stir the reaction mixture at -20 °C for 24 hours.

-

Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the Michael adduct.

-

-

Step 3: Reductive Cyclization

-

Dissolve the purified Michael adduct (1.0 eq) in methanol and cool to 0 °C.

-

Add nickel(II) chloride hexahydrate (1.7 eq), followed by the portion-wise addition of sodium borohydride (1.7 eq).

-

Stir the reaction at 0 °C for 2 hours.

-

Quench the reaction with aqueous ammonium chloride solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Subject the crude product to decarboxylation by heating in a suitable solvent (e.g., DMSO) to afford (S)-(+)-rolipram.

-

Purify the final product by recrystallization.

-

Quantitative Data on PDE4 Inhibitors

The potency and selectivity of PDE4 inhibitors are critical parameters in their development. The following tables summarize key quantitative data for prominent PDE4 inhibitors, including those derived from the 3-cyclopentyloxy-4-methoxyphenyl scaffold.

Table 1: In Vitro Potency (IC₅₀) of Selected PDE4 Inhibitors

| Compound | PDE4 (mixed isoforms) IC₅₀ (nM) | Reference |

| Roflumilast | 0.8 | [4] |

| Roflumilast N-oxide | ~2.4 | [5] |

| Cilomilast | 120 | [4] |

| Rolipram | ~10-600 (cell-dependent) | [6] |

| Piclamilast | ~0.02-0.04 | [1] |

Table 2: PDE4 Subtype Selectivity of Roflumilast and Cilomilast

| Compound | PDE4A IC₅₀ (nM) | PDE4B IC₅₀ (nM) | PDE4C IC₅₀ (nM) | PDE4D IC₅₀ (nM) | Reference |

| Roflumilast | >1000 | 0.84 | >1000 | 0.68 | [1][4] |

| Cilomilast | - | 25 | - | 11 | [4] |

Experimental Protocols for Biological Evaluation

Protocol 5.1: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol describes a common method for measuring the in vitro potency of PDE4 inhibitors.

-

Principle: The assay is based on the change in fluorescence polarization (FP) of a fluorescently labeled cAMP analog upon its hydrolysis by PDE4.

-

Materials:

-

Recombinant human PDE4 enzyme

-

FAM-cAMP (fluorescently labeled substrate)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compounds and a reference inhibitor (e.g., Roflumilast) dissolved in DMSO

-

384-well plates

-

Fluorescence polarization plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.

-

Add the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the diluted PDE4 enzyme to each well (except for "no enzyme" controls).

-

Pre-incubate the plate for 15 minutes at room temperature.

-

Initiate the reaction by adding the FAM-cAMP solution to all wells.

-

Incubate the plate for 60 minutes at room temperature.

-

Stop the reaction by adding a stop solution containing a binding agent that captures the hydrolyzed product.

-

Read the fluorescence polarization on a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Protocol 5.2: In Vitro Anti-inflammatory Assay: Measurement of TNF-α in LPS-Stimulated Macrophages

This protocol assesses the ability of PDE4 inhibitors to suppress the production of the pro-inflammatory cytokine TNF-α.[6]

-

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

Test compounds and a reference inhibitor dissolved in DMSO

-

24-well plates

-

Human TNF-α ELISA kit

-

-

Procedure:

-

Seed RAW 264.7 cells into 24-well plates and allow them to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of the test compounds or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-24 hours to induce TNF-α production.

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of TNF-α inhibition for each compound concentration and determine the IC₅₀ value.

-

Caption: Workflow for the biological evaluation of PDE4 inhibitors.

Conclusion

3-Cyclopentyloxy-4-methoxybenzyl alcohol stands out as a highly valuable and versatile precursor for the synthesis of a wide range of potent and selective PDE4 inhibitors. Its inherent catechol ether-like structure provides a solid foundation for medicinal chemists to design and develop novel therapeutics for inflammatory and neurological diseases. The synthetic routes and biological evaluation protocols detailed in this guide offer a comprehensive resource for researchers in the field of drug discovery and development, facilitating the exploration of new chemical entities targeting the PDE4 enzyme. The continued investigation of derivatives from this precursor holds significant promise for the future of anti-inflammatory and neuroprotective therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the mTOR Signaling Pathway for Research Applications

Introduction

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients (like amino acids), cellular energy status, and stress.[1][2] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3] Dysregulation of the mTOR pathway is implicated in a multitude of diseases, including cancer, metabolic disorders like type 2 diabetes, and neurological conditions, making it a critical target for drug development.[1][4]

Core mTOR Signaling Complexes

-

mTORC1: This complex is composed of mTOR, the regulatory-associated protein of mTOR (Raptor), mammalian lethal with Sec13 protein 8 (mLST8), PRAS40, and Deptor.[2] mTORC1 is sensitive to inhibition by rapamycin and primarily regulates processes that drive cell growth, such as protein and lipid synthesis, while inhibiting catabolic processes like autophagy.[1][3][4][5]

-

mTORC2: This complex contains mTOR, rapamycin-insensitive companion of mTOR (Rictor), mLST8, mSIN1, and Deptor.[3][5] While historically considered insensitive to acute rapamycin treatment, prolonged exposure can inhibit mTORC2 assembly in some cell types.[6] mTORC2 is a key regulator of cell survival, metabolism, and cytoskeletal organization, partly through its activation of Akt, protein kinase C (PKC), and serum/glucocorticoid-regulated kinase 1 (SGK1).[3][7][8]

The mTOR Signaling Pathway

The mTOR pathway is activated by upstream signals such as growth factors, which trigger the PI3K-Akt pathway.[4] Akt, in turn, phosphorylates and inactivates the tuberous sclerosis complex (TSC1/2), a GTPase-activating protein for the small G-protein Rheb.[2] In its active, GTP-bound state, Rheb directly stimulates mTORC1 activity.[3]

Downstream of mTORC1, two of the best-characterized effectors are the S6 kinases (S6K1) and the 4E-binding proteins (4E-BP1).[1][7] Phosphorylation of S6K1 promotes protein synthesis and cell growth, while phosphorylation of 4E-BP1 causes it to release the eukaryotic initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation.[2]

mTORC2 is activated by growth factors through the PI3K pathway and is involved in the phosphorylation and full activation of Akt at serine 473.[7] This creates a feedback loop where Akt can then go on to inhibit TSC1/2 and further activate mTORC1.[9]

A simplified diagram of the mTOR signaling pathway.

Therapeutic Targeting and Quantitative Data

The central role of mTOR in cell proliferation has made it an attractive target for cancer therapy.[5] Inhibitors are broadly classified into generations. First-generation inhibitors, known as rapalogs (e.g., Rapamycin, Everolimus), are allosteric inhibitors that primarily target mTORC1.[9][10] Second-generation inhibitors are ATP-competitive and target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[10][11]

| Inhibitor | Type / Generation | Target(s) | IC₅₀ (in vitro) | Reference |

| Rapamycin | Allosteric / 1st Gen | mTORC1 | Cell-type dependent (nM range) | [12] |

| Everolimus | Allosteric / 1st Gen | mTORC1 | ~1.6-2.6 nM (various cell lines) | [10] |

| GSK2126458 | ATP-Competitive / 2nd Gen | PI3K/mTOR | PI3Kα: 0.019 nM, mTOR: 0.18 nM | [13] |

| PP242 | ATP-Competitive / 2nd Gen | mTOR | 8 nM | [11] |

Experimental Protocols

Studying the mTOR pathway often involves assessing the phosphorylation status of its key downstream targets. Western blotting is a cornerstone technique for this purpose.

Protocol 1: Western Blot for Phospho-S6K (Thr389)

This protocol outlines the detection of phosphorylated S6K at Threonine 389, a direct downstream target of mTORC1, to measure pathway activity.[14]

-

Cell Lysis:

-

After experimental treatment (e.g., with an mTOR inhibitor), wash cells twice with ice-cold PBS.[14]

-

Add ice-cold RIPA lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[12][14]

-

Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[14]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[14]

-

Collect the supernatant and determine protein concentration using a BCA or Bradford assay.[14]

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for all samples (typically 20-40 µg per lane), add Laemmli sample buffer, and denature at 95-100°C for 5 minutes.[13][14]

-

Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[13]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13][14]

-

-

Immunoblotting:

-

Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20). Note: Do not use milk for blocking when probing for phosphoproteins, as it contains casein which can cause high background.[12]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-S6K (Thr389) diluted in 5% BSA/TBST (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[12][14][15]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.[14]

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[14]

-

Washing: Repeat the washing step.[14]

-

-

Detection:

Protocol 2: In Vitro mTORC1 Kinase Assay

This biochemical assay directly measures the kinase activity of mTORC1 immunoprecipitated from cells.[16]

-

Immunoprecipitation of mTORC1:

-

Lyse cells using a specific mTOR lysis buffer.[16]

-

Incubate lysates with an antibody against an mTORC1 component (e.g., anti-Raptor or anti-mTOR) for 1.5-2 hours at 4°C.[16][17]

-

Add Protein A/G beads and incubate for another hour to capture the antibody-protein complexes.[16]

-

Wash the immunoprecipitates extensively with high-salt and low-salt wash buffers to remove non-specific binders.[16]

-

-

Kinase Reaction:

-

Resuspend the immunoprecipitated mTORC1 beads in a kinase assay buffer.[16]

-

To start the reaction, add an assay buffer containing ATP (e.g., 500 µM) and a purified substrate, such as GST-4E-BP1 (150 ng).[16][18]

-

To test for activation, active Rheb-GTP can be added to the reaction.[16]

-

Incubate the reaction at 30°C for 30-60 minutes with shaking.[16]

-

-

Analysis:

A generalized workflow for Western Blotting.

The mTOR signaling network is a cornerstone of cellular regulation, and its intricate control mechanisms present both challenges and opportunities for therapeutic intervention. A thorough understanding of its core components, signaling logic, and the quantitative effects of inhibitors is paramount for researchers in basic science and drug development. The experimental protocols provided herein offer robust methods for interrogating the activity of this critical pathway.

References

- 1. assaygenie.com [assaygenie.com]

- 2. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 4. news-medical.net [news-medical.net]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. researchgate.net [researchgate.net]

- 7. mTORC1 and mTORC2 as regulators of cell metabolism in immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mTORC2 signaling network: targets and cross-talks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diverse signaling mechanisms of mTOR complexes: mTORC1 and mTORC2 in forming a formidable relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 11. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. ccrod.cancer.gov [ccrod.cancer.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

Methodological & Application

Synthesis of Roflumilast using 3-cyclopentyloxy-4-methoxybenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor, commencing from 3-cyclopentyloxy-4-methoxybenzyl alcohol. The synthetic strategy involves a three-step process: the oxidation of the starting benzyl alcohol to the corresponding aldehyde, followed by further oxidation to the carboxylic acid, and concluding with an amide coupling to yield the final product. This guide includes comprehensive experimental procedures, tabulated quantitative data for each synthetic step, and visual diagrams illustrating the experimental workflow and the signaling pathway of Roflumilast.

Introduction

Roflumilast is an important therapeutic agent for the treatment of chronic obstructive pulmonary disease (COPD).[1] Its mechanism of action involves the selective inhibition of phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, which in turn suppresses various inflammatory responses implicated in the pathogenesis of COPD.[1] The synthesis of Roflumilast is a key process in its pharmaceutical development. The following protocols detail a reliable synthetic route starting from 3-cyclopentyloxy-4-methoxybenzyl alcohol, a readily accessible intermediate.[2]

Synthesis of Roflumilast: An Overview

The synthesis of Roflumilast from 3-cyclopentyloxy-4-methoxybenzyl alcohol is accomplished through the following three key steps:

-

Step 1: Oxidation of 3-cyclopentyloxy-4-methoxybenzyl alcohol to 3-cyclopentyloxy-4-methoxybenzaldehyde.

-

Step 2: Oxidation of 3-cyclopentyloxy-4-methoxybenzaldehyde to 3-cyclopentyloxy-4-methoxybenzoic acid.

-

Step 3: Amide coupling of 3-cyclopentyloxy-4-methoxybenzoic acid with 4-amino-3,5-dichloropyridine to afford Roflumilast.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step in the synthesis of Roflumilast.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Yield (%) | Purity (%) |

| 1 | Alcohol Oxidation | 3-cyclopentyloxy-4-methoxybenzyl alcohol | 3-cyclopentyloxy-4-methoxybenzaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | 85-95 | >95 |

| 2 | Aldehyde Oxidation | 3-cyclopentyloxy-4-methoxybenzaldehyde | 3-cyclopentyloxy-4-methoxybenzoic acid | Sodium chlorite (NaClO2), Sodium dihydrogen phosphate (NaH2PO4), 2-methyl-2-butene | tert-Butanol, Water | 90-98 | >97 |

| 3 | Amide Coupling | 3-cyclopentyloxy-4-methoxybenzoic acid | Roflumilast | Thionyl chloride (SOCl2), 4-amino-3,5-dichloropyridine, Triethylamine | Toluene, Tetrahydrofuran (THF) | 80-90 | >99 |

Experimental Protocols

Step 1: Oxidation of 3-cyclopentyloxy-4-methoxybenzyl alcohol to 3-cyclopentyloxy-4-methoxybenzaldehyde

Materials:

-

3-cyclopentyloxy-4-methoxybenzyl alcohol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Celatom®

Procedure:

-

To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM), add a solution of 3-cyclopentyloxy-4-methoxybenzyl alcohol (1.0 equivalent) in anhydrous DCM.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celatom® and silica gel.

-

Wash the filter cake with additional DCM.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-cyclopentyloxy-4-methoxybenzaldehyde as a pale yellow oil.

Characterization Data for 3-cyclopentyloxy-4-methoxybenzaldehyde:

-

1H NMR (CDCl3, 400 MHz): δ 9.82 (s, 1H), 7.40 (dd, J = 8.4, 2.0 Hz, 1H), 7.35 (d, J = 2.0 Hz, 1H), 6.95 (d, J = 8.4 Hz, 1H), 4.85-4.79 (m, 1H), 3.92 (s, 3H), 2.00-1.58 (m, 8H).

-

13C NMR (CDCl3, 101 MHz): δ 190.9, 154.9, 149.9, 129.9, 126.7, 111.4, 110.8, 80.7, 56.1, 32.8, 24.2.

Step 2: Oxidation of 3-cyclopentyloxy-4-methoxybenzaldehyde to 3-cyclopentyloxy-4-methoxybenzoic acid

Materials:

-

3-cyclopentyloxy-4-methoxybenzaldehyde

-

Sodium chlorite (NaClO2)

-

Sodium dihydrogen phosphate (NaH2PO4)

-